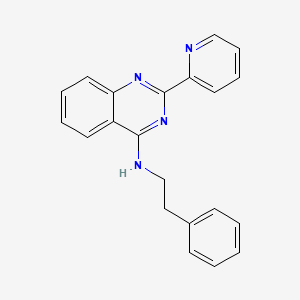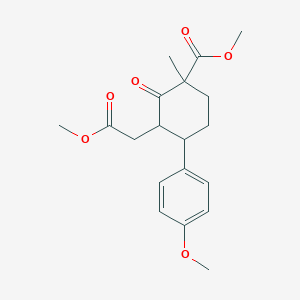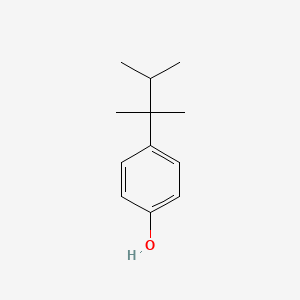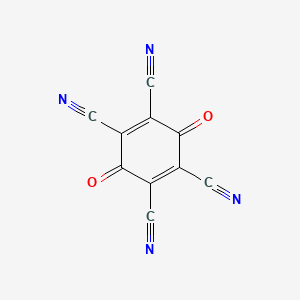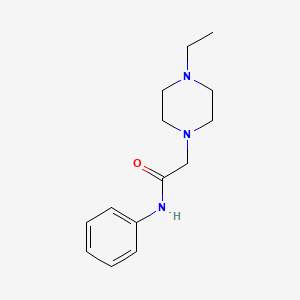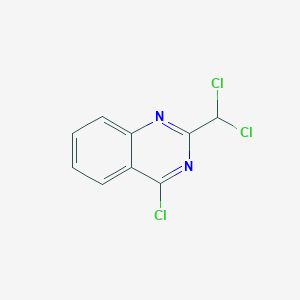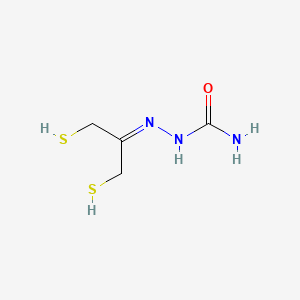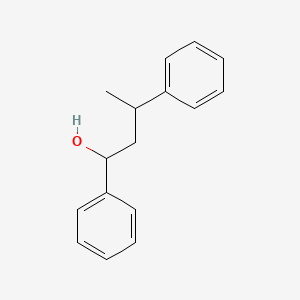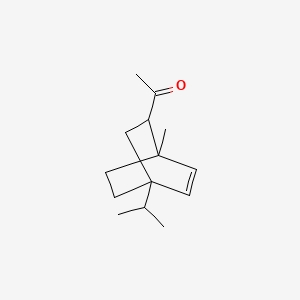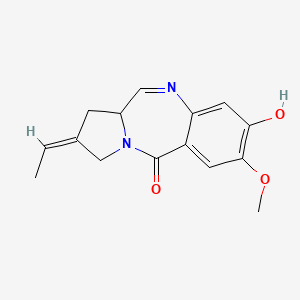
Pretomaymycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pretomaymycin is a naturally occurring antibiotic compound belonging to the pyrrolo[1,4]benzodiazepine family. It is produced by the bacterium Streptomyces and exhibits significant antitumor and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pretomaymycin can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthesis typically involves the following steps:
Formation of the Pyrrolo[1,4]benzodiazepine Core: This step involves the condensation of an anthranilate derivative with a branched proline derivative.
Methylation and Oxidation: The anthranilate unit undergoes methylation, followed by oxidation and dimethylation of the side chain.
Final Assembly: The modified anthranilate and proline derivatives are then condensed to form the final this compound structure.
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces cultures under controlled conditions. The compound is then extracted and purified using standard chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Pretomaymycin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxotomaymycin.
Reduction: this compound can be reduced to form various derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxotomaymycin: Formed through oxidation.
Reduced Derivatives: Various reduced forms of this compound.
Substituted Derivatives: Products formed through substitution reactions.
Aplicaciones Científicas De Investigación
Pretomaymycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrrolo[1,4]benzodiazepine chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its antitumor activity, particularly in the treatment of certain cancers.
Mecanismo De Acción
Pretomaymycin exerts its effects by binding to DNA and inhibiting DNA replication. The compound specifically targets the minor groove of DNA, forming covalent bonds with the DNA strands. This interaction disrupts the normal function of DNA, leading to cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
Tomaymycin: Another pyrrolo[1,4]benzodiazepine antibiotic with similar antitumor properties.
Oxotomaymycin: An oxidized derivative of pretomaymycin with similar biological activity.
Barmumycin: A related compound isolated from marine actinomycetes with antitumor activity.
Uniqueness
This compound is unique due to its specific DNA-binding properties and its ability to form covalent bonds with DNA. This makes it particularly effective as an antitumor agent, as it can selectively target cancer cells and inhibit their proliferation .
Propiedades
Número CAS |
28797-41-3 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
(8Z)-8-ethylidene-3-hydroxy-2-methoxy-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C15H16N2O3/c1-3-9-4-10-7-16-12-6-13(18)14(20-2)5-11(12)15(19)17(10)8-9/h3,5-7,10,18H,4,8H2,1-2H3/b9-3- |
Clave InChI |
MQCBKXNWUKLOOH-OQFOIZHKSA-N |
SMILES isomérico |
C/C=C\1/CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O |
SMILES canónico |
CC=C1CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


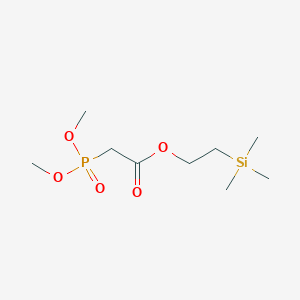
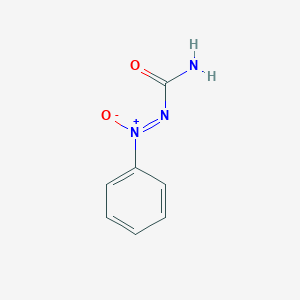

![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
